Cas no 1009303-61-0 (7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a boronic ester derivative of a tetrahydrobenzodiazepine scaffold, commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances handling and storage, while the benzodiazepine core provides versatility in medicinal chemistry applications. The compound is particularly valuable in the synthesis of pharmacologically active molecules due to its compatibility with diverse reaction conditions and its ability to facilitate the introduction of aryl or heteroaryl groups. High purity and well-defined structural characteristics make it suitable for precision synthesis in drug discovery and development.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione structure
1009303-61-0 structure
Product name:7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
CAS No:1009303-61-0
MF:C15H19BN2O4
Molecular Weight:302.133363962173
MDL:MFCD34474957
CID:5619419
PubChem ID:59703430

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 化学的及び物理的性質

名前と識別子

    • SCHEMBL394338
    • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
    • 1009303-61-0
    • Z5031945159
    • EN300-28331965
    • MDL: MFCD34474957
    • インチ: 1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-5-6-11-10(7-9)13(20)17-8-12(19)18-11/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19)
    • InChIKey: BMTMEPNLSFTGSO-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC3=C(C(NCC(N3)=O)=O)C=2)OC(C)(C)C1(C)C

計算された属性

  • 精确分子量: 302.1437873g/mol
  • 同位素质量: 302.1437873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 478
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.7Ų

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28331965-1.0g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-28331965-0.5g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95.0%
0.5g
$847.0 2025-03-19
1PlusChem
1P02820T-250mg
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95%
250mg
$727.00 2023-12-27
1PlusChem
1P02820T-10g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95%
10g
$5831.00 2023-12-27
Enamine
EN300-28331965-10g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95%
10g
$4667.0 2023-09-07
Aaron
AR028295-50mg
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95%
50mg
$372.00 2025-02-15
1PlusChem
1P02820T-100mg
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95%
100mg
$527.00 2023-12-27
Aaron
AR028295-5g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95%
5g
$4353.00 2025-02-15
1PlusChem
1P02820T-5g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95%
5g
$3952.00 2023-12-27
Enamine
EN300-28331965-5.0g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
1009303-61-0 95.0%
5.0g
$3147.0 2025-03-19

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 関連文献

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dioneに関する追加情報

7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepine-2,5-Dione: A Comprehensive Overview

7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2,3,4,5-Tetrahydro-1H-1, commonly referred to by its CAS number CAS No. 10093036, is a highly specialized compound with significant applications in the field of organic synthesis and drug discovery. This compound belongs to the class of benzodiazepines derivatives and has garnered attention due to its unique structural features and potential pharmacological properties.

The molecular structure of this compound is characterized by a benzodiazepine ring system fused with a dione moiety. The presence of the dioxaborolane group at the 7-position introduces unique electronic and steric properties. Recent studies have highlighted the importance of such substituents in modulating the compound's reactivity and bioavailability. The dioxaborolane group is particularly interesting due to its potential role in facilitating boron-based medicinal chemistry applications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies to construct the benzodiazepine core and incorporate the dioxaborolane substituent. These methods include palladium-catalyzed cross-coupling reactions and tandem cyclization processes. The ability to synthesize this compound in high yields has significantly contributed to its utility in drug design and development.

In terms of pharmacological activity,7-(4 has shown promising results in preclinical studies. It exhibits selectivity towards certain biological targets that are implicated in various disease states. For instance, recent research has demonstrated its potential as a modulator of GABA receptors, which are critical in neurological disorders such as epilepsy and anxiety. Additionally, studies have explored its role as a kinase inhibitor, highlighting its versatility in targeting different therapeutic areas.

The application of this compound extends beyond traditional drug discovery. Its structural features make it an ideal candidate for use in chemical biology tools and imaging agents. For example, researchers have utilized it as a probe for studying cellular signaling pathways. Furthermore, its compatibility with advanced analytical techniques such as NMR spectroscopy has facilitated detailed studies on its interaction with biomolecules.

In conclusion,CAS No. 10093036, or7-(4, represents a cutting-edge compound with immense potential in both academic research and industrial applications. Its unique structure,< strong>scaffold versatility strong>, and promising pharmacological profile position it as a valuable asset in the development of novel therapeutics. As research continues to uncover new insights into its properties and applications,< strong>this compound is poised to play a pivotal role in advancing modern medicine. strong>

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